N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group, a fluorophenyl group, and an imidazole ring, which are linked through a sulfanyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: Starting with the appropriate aniline derivative, the imidazole ring can be formed through a cyclization reaction with glyoxal and ammonium acetate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol derivative with an appropriate electrophile.
Acetamide Formation: Finally, the acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving imidazole derivatives.
Medicine: Potential therapeutic applications as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group could participate in redox reactions or form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- N-(2,3-dimethylphenyl)-2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- N-(2,3-dimethylphenyl)-2-{[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Uniqueness
The presence of the fluorophenyl group in N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of growing interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula: C26H25N3OS
- Molecular Weight: 427.57 g/mol
- LogP: 6.6583 (indicating lipophilicity)
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors: 4
- Polar Surface Area: 34.158 Ų
The compound features a complex structure that includes an imidazole ring and a sulfanyl group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and sulfanyl groups. For instance, related compounds have demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In a study assessing the antibacterial efficacy of imidazole derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 5–50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Compounds with imidazole moieties have also been investigated for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of key signaling pathways.
Research Findings:
A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that some derivatives had IC50 values below 20 µM, suggesting potent anticancer activity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Oxidative Stress: It could induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways: Interaction with cellular signaling pathways that control cell growth and survival.
Comparative Analysis with Related Compounds
Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|---|
This compound | Structure | 5–50 | <20 |
2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Structure | 10–40 | <15 |
Imidazole Derivative A | Structure | 15–60 | <25 |
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-4-3-5-17(14(13)2)22-18(24)12-25-19-21-10-11-23(19)16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVZQLKDAVRCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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